Enhanced Lipophilicity (LogP) of 6-Chloro-1,2-benzisothiazol-3-yl piperazine Relative to Non-Chlorinated Analog
The 6-chloro substitution significantly increases the compound's lipophilicity, a critical parameter for blood-brain barrier penetration and receptor binding. The target compound exhibits a predicted LogP of 2.75 , which is 0.65 log units higher than the non-chlorinated analog 1-(1,2-benzisothiazol-3-yl)piperazine (CAS 87691-87-0), which has a predicted LogP of 2.10 . This difference corresponds to an approximately 4.5-fold increase in lipophilicity, directly impacting the compound's ability to partition into lipid membranes and engage CNS targets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.75 |
| Comparator Or Baseline | 1-(1,2-Benzisothiazol-3-yl)piperazine (CAS 87691-87-0) with LogP = 2.10 |
| Quantified Difference | ΔLogP = +0.65 (approximately 4.5-fold increase in lipophilicity) |
| Conditions | Predicted values from computational models (XLogP3 / QSPR) |
Why This Matters
Procurement of the 6-chloro analog over the non-chlorinated version is essential for projects requiring enhanced CNS penetration or when structure-activity relationship (SAR) studies demand a higher lipophilicity baseline.
